1-(3,4-Dimethoxyphenyl)-6,7-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(3,4-Dimethoxyphenyl)-6,7-dimethyl-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of 1-(3,4-dimethoxyphenyl)-6,7-dimethyl-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy and oxolan-2-yl positions.
Hydrolysis: The ester or ether linkages in the compound can be hydrolyzed under acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-6,7-dimethyl-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological pathways.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxyphenyl)-6,7-dimethyl-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic activity .
Comparison with Similar Compounds
Similar compounds to 1-(3,4-dimethoxyphenyl)-6,7-dimethyl-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione include other chromeno[2,3-c]pyrrole derivatives and compounds with similar functional groups. These compounds may share some chemical properties and biological activities but differ in their specific structures and effects. Examples of similar compounds include:
Properties
Molecular Formula |
C26H27NO6 |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-6,7-dimethyl-2-(oxolan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H27NO6/c1-14-10-18-20(11-15(14)2)33-25-22(24(18)28)23(16-7-8-19(30-3)21(12-16)31-4)27(26(25)29)13-17-6-5-9-32-17/h7-8,10-12,17,23H,5-6,9,13H2,1-4H3 |
InChI Key |
LGLDVSSHEMQHGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CC4CCCO4)C5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
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